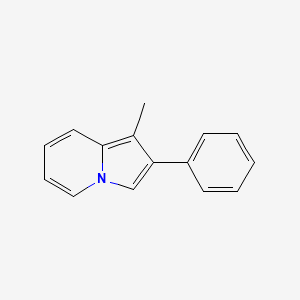
1-Methyl-2-phenylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenylindolizine is a heterocyclic compound with the molecular formula C15H13N It belongs to the indolizine family, which is characterized by a fused ring system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylindolizine can be synthesized through several methods. One common approach involves the reaction of 2-ethylpyridine with bromoacetophenone in the presence of a base, followed by cyclization . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenylindolizine undergoes various chemical reactions, including nitration, nitrosation, and substitution reactions .
Common Reagents and Conditions:
Nitration: This reaction involves the use of aqueous sulfuric acid and nitric acid at controlled temperatures.
Nitrosation: This reaction typically involves the use of dinitrogen trioxide in aqueous sulfuric acid.
Substitution: Various electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce different substituents onto the indolizine ring.
Major Products:
Nitration: Produces nitro derivatives of this compound.
Nitrosation: Produces nitroso derivatives.
Substitution: Depending on the reagents used, various substituted indolizine derivatives can be obtained.
Scientific Research Applications
1-Methyl-2-phenylindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylindolizine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2-phenylindolizine can be compared with other indolizine derivatives, such as:
- 2-Phenylindolizine
- 3-Methylindolizine
- 5-Methyl-2-phenylindolizine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and phenyl group at the 2-position contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1019-12-1 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-14(13-7-3-2-4-8-13)11-16-10-6-5-9-15(12)16/h2-11H,1H3 |
InChI Key |
ZVRPQDBYKXNEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















